

Ranolazine-D8: A Comprehensive Safety and Mechanistic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ranolazine-D8*

Cat. No.: *B602535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine-D8 is a deuterated analog of Ranolazine, an antianginal agent approved for the treatment of chronic stable angina. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetics, potentially leading to a more favorable clinical profile. This technical guide provides an in-depth overview of the available safety data for **Ranolazine-D8**, leveraging information from its non-deuterated counterpart, Ranolazine, where specific data for the deuterated form is unavailable. It also details the experimental protocols for key mechanistic assays and visualizes the core signaling pathways and experimental workflows.

Safety Data

Quantitative safety data for **Ranolazine-D8** is limited. The available information, primarily from Safety Data Sheets (SDS), often indicates that the toxicological properties have not been thoroughly investigated.^{[1][2]} Where data for **Ranolazine-D8** is not available, information for Ranolazine is provided as a surrogate, with the understanding that deuteration may slightly alter the toxicological profile.

Physical and Chemical Properties

Property	Value	Source
Chemical Formula	C ₂₄ H ₂₅ D ₈ N ₃ O ₄	[3]
Molecular Weight	435.59 g/mol	PubChem
Appearance	White to off-white solid	[4]
Solubility	Soluble in dichloromethane and methanol; very slightly soluble in water.[4]	[4]

Toxicological Data

The acute toxicity of **Ranolazine-D8** has not been extensively studied. An SDS for Ranolazine D8 Hydrochloride provides a high, likely estimated, LD50 value.[5] For the non-deuterated form, Ranolazine, an oral LD50 in rats has been established.

Test	Species	Route	Value	Source
LD50 (Ranolazine D8 HCl)	Not Specified	Oral	>10,000 mg/kg	[5]
LD50 (Ranolazine)	Rat	Oral	980 mg/kg	[6]

Genotoxicity: Ranolazine has tested negative for genotoxic potential in a battery of assays, including the Ames bacterial mutation assay, Saccharomyces assay for mitotic gene conversion, chromosomal aberrations assay in Chinese hamster ovary (CHO) cells, mammalian CHO/HGPRT gene mutation assay, and mouse and rat bone marrow micronucleus assays.[4][7]

Carcinogenicity: Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenic potential for Ranolazine.[4][7][8] The highest oral doses tested were 150 mg/kg/day in rats and 50 mg/kg/day in mice.[7][9]

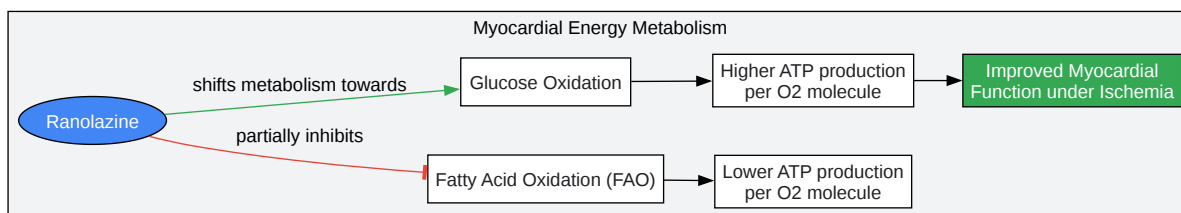
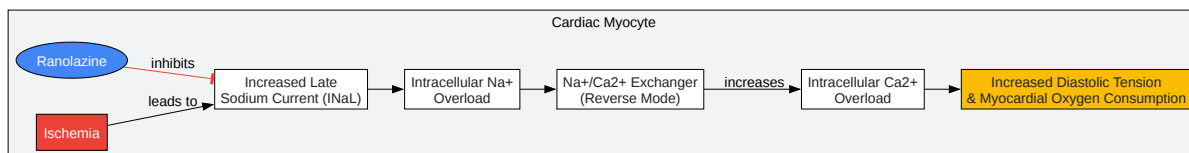
Reproductive and Developmental Toxicity: Animal studies with Ranolazine have shown some reproductive and developmental effects at maternally toxic doses. In rats, there was an increased incidence of misshapen sternebrae and reduced ossification of pelvic and cranial bones in fetuses at 400 mg/kg/day.^[7]^[10] Reduced ossification of sternebrae was also observed in rabbits at 150 mg/kg/day.^[10] These doses were associated with increased maternal mortality.^[10]

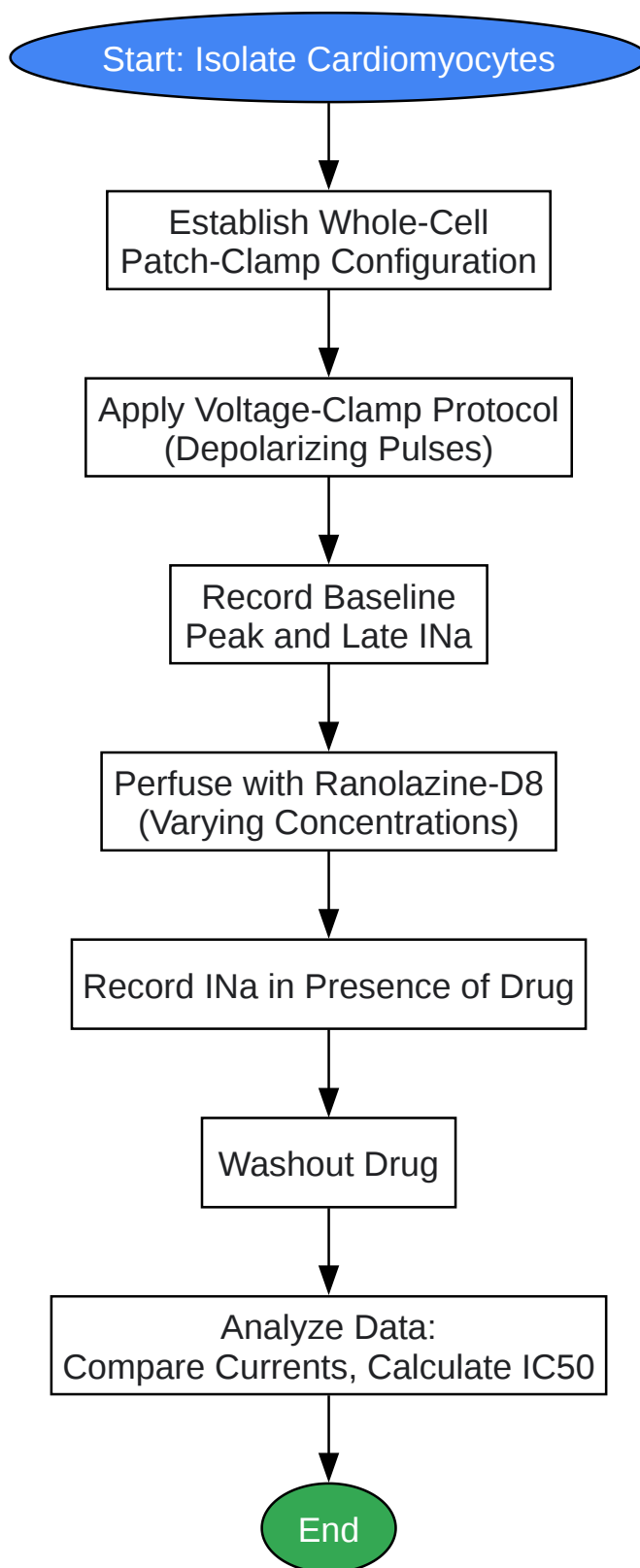
Mechanism of Action and Key Experiments

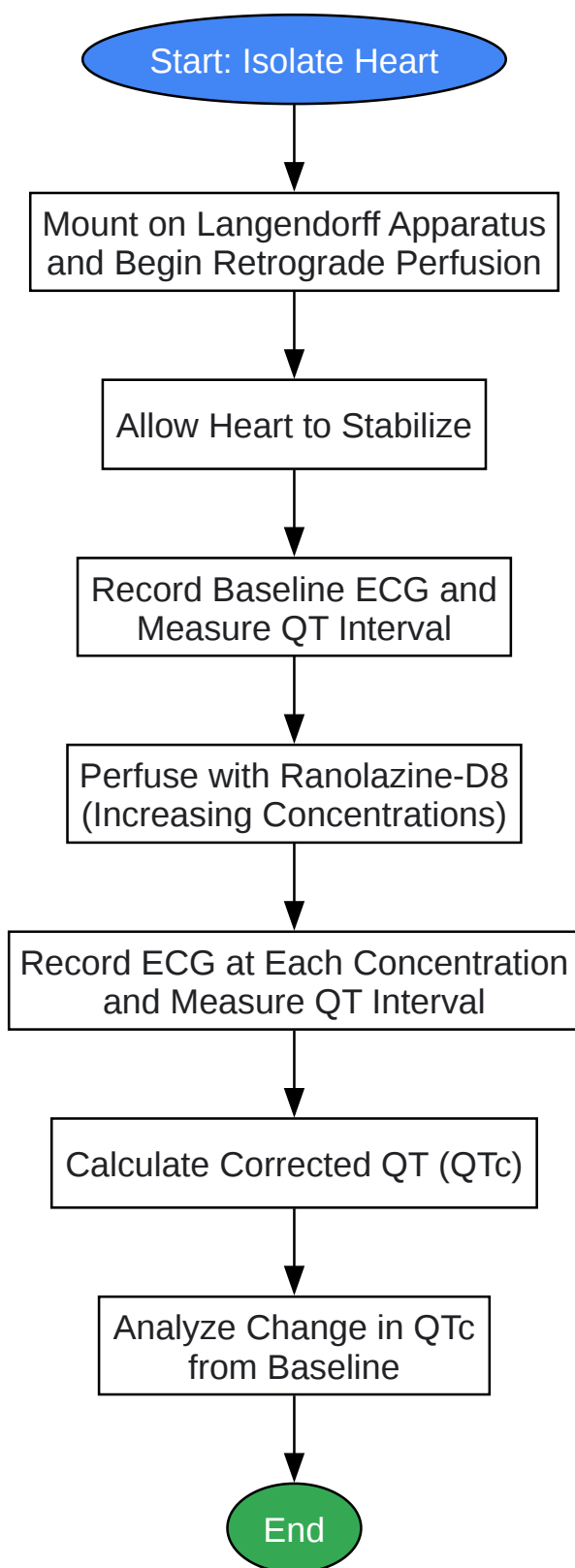
Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (I_{NaL}) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in intracellular calcium overload via the sodium-calcium exchanger. Ranolazine is also a partial inhibitor of fatty acid oxidation (pFOX).

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Ranolazine.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. esschemco.com [esschemco.com]
- 2. esschemco.com [esschemco.com]
- 3. esschemco.com [esschemco.com]
- 4. tga.gov.au [tga.gov.au]
- 5. kmpharma.in [kmpharma.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ranolazine | C₂₄H₃₃N₃O₄ | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - RANEXA- ranolazine tablet, film coated, extended release [dailymed.nlm.nih.gov]
- To cite this document: BenchChem. [Ranolazine-D8: A Comprehensive Safety and Mechanistic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602535#ranolazine-d8-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com